Cas no 879343-71-2 (1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one)
1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
- Z109011600
- EN300-26618013
- 879343-71-2
- 1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
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- Inchi: 1S/C21H22N4O4S2/c26-20(9-8-19-22-21(23-29-19)18-7-4-15-30-18)24-11-13-25(14-12-24)31(27,28)16-10-17-5-2-1-3-6-17/h1-7,10,15-16H,8-9,11-14H2/b16-10+
- InChI Key: FLWTZWMWFZHHKM-MHWRWJLKSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(CCC2=NC(C3=CC=CS3)=NO2)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 458.10824754g/mol
- Monoisotopic Mass: 458.10824754g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 728
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 133Ų
1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26618013-0.05g |
1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one |
879343-71-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one (CAS No. 879343-71-2): A Comprehensive Overview
1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one (CAS No. 879343-71-2) is a complex organic compound with significant potential in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the class of compounds known as oxadiazoles. The unique structural features of this molecule, including the presence of a phenylethenesulfonyl group and a thiophene-containing oxadiazole, make it an interesting candidate for various biological applications.
The chemical structure of 1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one (CAS No. 879343-71-2) is characterized by a central piperazine ring linked to a sulfonyl group and an oxadiazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The sulfonyl group is known for its ability to form strong hydrogen bonds and interact with biological targets, while the oxadiazole ring is associated with enhanced stability and bioavailability.
In recent years, significant research has been conducted on the biological activities of compounds containing similar structural motifs. For instance, studies have shown that oxadiazole derivatives exhibit potent anti-inflammatory and anti-cancer properties. The specific combination of functional groups in 1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one has been found to enhance its pharmacological profile, making it a promising candidate for further investigation in drug discovery.
The synthesis of 1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one (CAS No. 879343-71-2) typically involves multi-step reactions that require precise control over reaction conditions. Key steps include the formation of the piperazine ring, the introduction of the sulfonyl group, and the coupling with the thiophene-containing oxadiazole. Advanced synthetic techniques such as microwave-assisted synthesis and transition metal-catalyzed reactions have been employed to improve yield and purity.
The pharmacological evaluation of 1-[4-(2-Phenylethenesulfonyl)piperazin-1-y l]-3-[3-(thiophen - 2 - y l ) - 1 , 2 , 4 - o x a d i a z o l - 5 - y l ] p r o p a n - 1 - o n e strong > has revealed its potential as an inhibitor of various enzymes and receptors involved in inflammatory and proliferative diseases. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, preliminary in vivo studies have shown that this compound can effectively reduce tumor growth in animal models of cancer.
The safety profile of < strong > 1 - [ 4 - ( 2 - P h e n y l e t h e n e s u l f o n y l ) p i p e r a z i n - 1 - y l ] - 3 - [ 3 - ( t h i o p h e n e - 2 - y l ) - 1 , 2 , 4 - o x a d i a z o l - 5 - y l ] p r o p a n - 1 - o n e strong > has also been evaluated through toxicity studies. These studies indicate that the compound exhibits low toxicity at therapeutic doses, making it suitable for further clinical development. However, more extensive preclinical and clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, < strong > 1 - [ 4 - ( 2 - P h e n y l e t h e n e s u l f o n y l ) p i p e r a z i n - 1 - y l ] - 3 - [ 3 - ( t h i o p h e n e - 2 - y l ) - 1 , 2 , 4 - o x a d i a z o l - 5 - y l ] p r o p a n - 1 - o n e strong > (CAS No. 879343–7–0) represents an exciting opportunity in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and potential therapeutic applications. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the development of novel drugs for treating inflammatory and proliferative diseases.
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